molecular formula C12H19BF2O3Si B3049536 4-(t-Butyldimethylsilyloxy)-2,6-difluorophenylboronic acid CAS No. 2096341-77-2

4-(t-Butyldimethylsilyloxy)-2,6-difluorophenylboronic acid

Cat. No. B3049536
CAS RN: 2096341-77-2
M. Wt: 288.17
InChI Key: SAXLUFSXLIRBKM-UHFFFAOYSA-N
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Description

4-(t-Butyldimethylsilyloxy)-2,6-difluorophenylboronic acid is an organosilicon compound. It is also known as 4-(tert-Butyldimethylsilyloxy)phenylboronic acid . The compound has a molecular weight of 252.19 .


Molecular Structure Analysis

The linear formula of this compound is (CH3)3CSi(CH3)2OC6H4B(OH)2 . The InChI string is 1S/C12H21BO3Si/c1-12(2,3)17(4,5)16-11-8-6-10(7-9-11)13(14)15/h6-9,14-15H,1-5H3 .


Chemical Reactions Analysis

This compound is involved in various reactions. It is used as a reactant in asymmetric addition reactions with β-substituted cyclic enones, hydroarylation and heterocyclization with phenylpropiolates, and double Suzuki-Miyaura coupling reactions . It is also a starting material for the synthesis of red electroluminescent polyfluorenes .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 194-198 °C . The SMILES string is CC©©Si©Oc1ccc(cc1)B(O)O .

Scientific Research Applications

  • Secondary Benzylation Catalysis : A study by Noji et al. (2003) explored secondary benzylation using benzyl alcohols catalyzed by metal triflates. They found that secondary benzyl alcohols and nucleophiles bearing acid-sensitive functional groups, such as tert-butyldimethylsilyloxy, could be used for alkylation.

  • Supramolecular Assemblies : Pedireddi and Seethalekshmi (2004) studied the supramolecular assemblies of phenylboronic acids with hetero N-atoms and –B(OH)2. They reported the formation of O–H⋯N hydrogen bonds in these assemblies (Pedireddi & Seethalekshmi, 2004).

  • Sulfonated Thin-Film Composite Membranes : Liu et al. (2012) synthesized novel sulfonated aromatic diamine monomers for the preparation of thin-film composite nanofiltration membranes. These membranes showed improved water flux and dye rejection capabilities (Liu et al., 2012).

  • Carbohydrate-Binding Boronic Acids : Dowlut and Hall (2006) described a new class of carbohydrate-binding boronic acids that complex with hexopyranosides under physiologically relevant conditions. These acids have applications in the design of receptors and sensors (Dowlut & Hall, 2006).

  • Antioxidant Studies : Rubio-Cortés et al. (2021) evaluated the antioxidant effect of different groups in the 2,6-positions of new 4-ethoxy-phenols, showing that certain compounds exhibited high antioxidant activity (Rubio-Cortés et al., 2021).

  • Stable Boron-Nitrogen Heterocycle Formation : Dilek et al. (2015) achieved rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solution, useful for bioorthogonal coupling reactions (Dilek et al., 2015).

properties

IUPAC Name

[4-[tert-butyl(dimethyl)silyl]oxy-2,6-difluorophenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BF2O3Si/c1-12(2,3)19(4,5)18-8-6-9(14)11(13(16)17)10(15)7-8/h6-7,16-17H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXLUFSXLIRBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)O[Si](C)(C)C(C)(C)C)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BF2O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001135278
Record name Boronic acid, B-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,6-difluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001135278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2096341-77-2
Record name Boronic acid, B-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,6-difluorophenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096341-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,6-difluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001135278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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